7-Methyl-1H-indole-3-carboxylic acid
Overview
Description
7-Methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, specifically, features a methyl group at the 7th position and a carboxylic acid group at the 3rd position of the indole ring, making it a unique and valuable molecule in various fields of research.
Mechanism of Action
Target of Action
It is known that indole derivatives, such as 7-methyl-1h-indole-3-carboxylic acid, play a significant role in cell biology . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the N-alkylation of 7-methoxy-2-methylindole followed by trichloroacetylation and hydrolysis .
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. For example, the use of methanesulfonic acid under reflux conditions in methanol has been reported to give good yields of the desired indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or manganese dioxide in suitable solvents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
7-Methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
- 1-Methyl-1H-indole-3-carboxylic acid
- 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives
- Indole-3-carboxaldehyde
Comparison: 7-Methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
7-methyl-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYCADDCUWPWAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564282 | |
Record name | 7-Methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30448-16-9 | |
Record name | 7-Methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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